1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Overview

Description

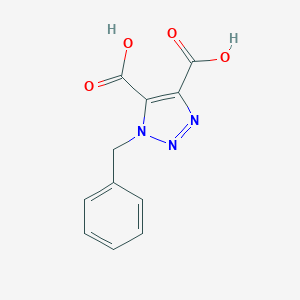

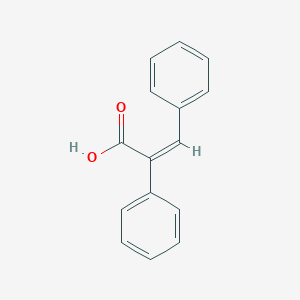

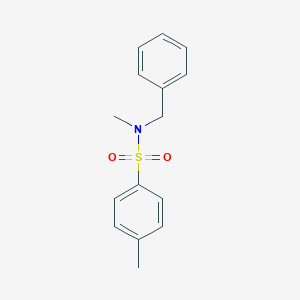

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C11H9N3O4 .

Molecular Structure Analysis

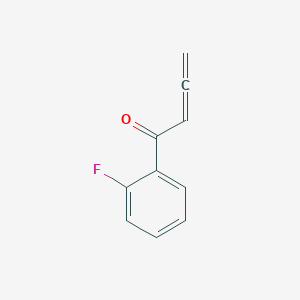

The molecular structure of this compound consists of a triazole ring attached to a benzyl group and two carboxylic acid groups . The planes of the triazole and phenyl rings are almost perpendicular to each other .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have shown interesting reactivity. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.21 g/mol . The compound has two hydrogen bond donors and a XLogP3-AA value of 1 .Scientific Research Applications

Synthesis Techniques

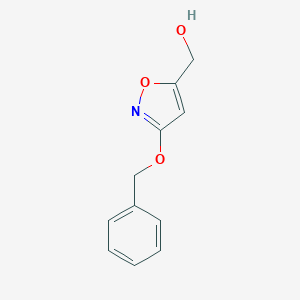

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid and its derivatives are used in various synthesis techniques. For example, 1-(Benzyloxy)-1,2,3-triazole is prepared through selective benzylation, which is then metalated at the 5-position. This process allows the introduction of various substituents at this position, highlighting the compound's versatility in organic synthesis (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Chemical Transformation and Rearrangement

The compound also plays a role in chemical transformation and rearrangement processes. For instance, 4-amino-3-benzyl-1,2,3-triazole undergoes isomerization in hot, basic solutions to form equilibrium mixtures rich in 4-benzylamino-1,2,3-triazole (Albert, 1970).

Corrosion Inhibition

In the field of materials science, derivatives of this compound, such as 1(benzyl)1-H-4,5-dibenzoyl-1,2,3-triazole, are studied for their effectiveness as corrosion inhibitors. Research has shown that these compounds can significantly reduce corrosion rates in specific environments, providing valuable insights for industrial applications (Abdennabi, Abdulhadi, Abu-Orabi, & Saricimen, 1996).

Inhibition of Xanthine Oxidase

Some derivatives are explored for their potential as inhibitors of xanthine oxidase, an enzyme involved in various biological processes. This research is particularly relevant in the context of developing novel treatments for diseases related to oxidative stress (Yagiz et al., 2021).

Novel Bicyclic Compounds Synthesis

The compound is also instrumental in the synthesis of novel bicyclic compounds, such as gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, showcasing its importance in creating new chemical entities with potential pharmacological applications (Peng & Zhu, 2003).

Cytostatic Activity

Research into 1-benzyl-1,2,3-triazole derivatives includes their use as cytostatic agents. These compounds have been shown to inhibit the growth of cancer cells, suggesting potential applications in cancer therapy (De las Heras, Alonso, & Alonso, 1979).

Future Directions

Mechanism of Action

Mode of Action

The exact mode of action of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is currently unknown . It’s worth noting that triazole compounds have been found to exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer effects .

Result of Action

Some triazole compounds have been found to exhibit cytotoxic activities against certain tumor cell lines .

properties

IUPAC Name |

1-benzyltriazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYBUXUZYWGZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224688 | |

| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73953-89-6 | |

| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)

![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)